molecular formula C6H4Cl2O3S B1426142 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride CAS No. 1261761-11-8

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1426142
CAS No.: 1261761-11-8
M. Wt: 227.06 g/mol
InChI Key: FBMAZMGBUJFHDI-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.07 g/mol . It is a derivative of benzene, featuring a chloro group, a hydroxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 3-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Scientific Research Applications

Chemistry: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions .

Medicine: The compound is explored for its potential use in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activities that are useful in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules .

Comparison with Similar Compounds

  • 4-Chloro-3-hydroxybenzenesulfonic acid
  • 4-Chloro-3-hydroxybenzene-1-sulfonamide
  • 4-Chloro-3-hydroxybenzene-1-sulfonic acid methyl ester

Uniqueness: 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

4-chloro-3-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMAZMGBUJFHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261761-11-8
Record name 4-chloro-3-hydroxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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